molecular formula C15H14N2O5 B8551562 benzyl N-(2-methoxy-4-nitrophenyl)carbamate

benzyl N-(2-methoxy-4-nitrophenyl)carbamate

Cat. No. B8551562
M. Wt: 302.28 g/mol
InChI Key: IVPQPFTUCYEAMN-UHFFFAOYSA-N
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Patent
US04537729

Procedure details

2-Methoxy-4-nitroaniline, 51 g (0.3 mol), was dissolved in 135 ml of acetone containing 12 g of MgO, and 65 ml of commercial benzylchloroformate was slowly added to the stirred mixture. After 4 hours the flask was warmed to redissolve the precipitate and the mixture was stirred overnight. DMF (100 ml) was added, and the mixture was heated to dissolve all of the product before being filtered through celite. After dilution with 250 ml of ethanol the hot solution was further diluted with water until almost cloudy, and allowed to cool. The pale yellow crystals were collected, washed well with 50% aqueous ethanol, and dried. Yield 86.0 g, 94%, m.p. 130°-131° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH2:5].CN(C=O)C.[CH2:18]([O:25][C:26](Cl)=[O:27])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CC(C)=O>[CH3:1][O:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH:5][C:26](=[O:27])[O:25][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
135 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the stirred mixture
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the flask was warmed
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the precipitate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all of the product
FILTRATION
Type
FILTRATION
Details
before being filtered through celite
ADDITION
Type
ADDITION
Details
After dilution with 250 ml of ethanol the hot solution was further diluted with water until almost cloudy
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The pale yellow crystals were collected
WASH
Type
WASH
Details
washed well with 50% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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